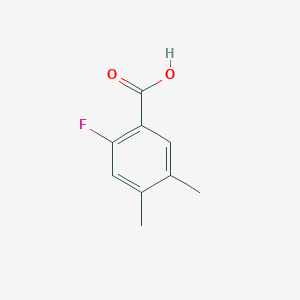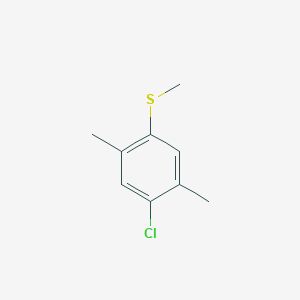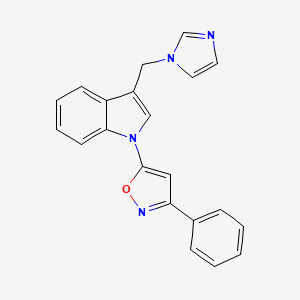
28-O-Tigloylgymnemagenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
28-O-Tigloylgymnemagenin is a natural compound belonging to the triterpenoid family. It has a molecular formula of C35H56O7 and a molecular weight of 588.81 g/mol. This compound is known for its significant impact on glucose metabolism regulation and attenuation of adipogenesis, making it highly relevant in the research of obesity, diabetes, and metabolic disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 28-O-Tigloylgymnemagenin typically involves the esterification of gymnemagenin with tiglic acid. The reaction conditions often include the use of a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the extraction of gymnemagenin from natural sources followed by chemical modification. The process is optimized to ensure high yield and purity, often exceeding 95% as determined by high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
28-O-Tigloylgymnemagenin undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
28-O-Tigloylgymnemagenin is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a model compound for studying triterpenoid chemistry and reaction mechanisms.
Biology: It is used to investigate its effects on cellular processes, particularly those related to glucose metabolism and adipogenesis.
Medicine: Its potential therapeutic effects on obesity, diabetes, and metabolic disorders are of significant interest.
Industry: It is utilized in the development of pharmaceuticals and nutraceuticals aimed at managing metabolic health.
Mecanismo De Acción
The mechanism of action of 28-O-Tigloylgymnemagenin involves its interaction with molecular targets and pathways related to glucose metabolism and adipogenesis. It modulates the activity of enzymes and receptors involved in these processes, thereby exerting its effects on metabolic health.
Comparación Con Compuestos Similares
Similar Compounds
21-O-Tigloylgymnemagenin: Another triterpenoid with similar structural features but different functional groups.
Gymnemosides: A group of compounds derived from gymnemagenin with various ester and acetyl modifications.
Uniqueness
28-O-Tigloylgymnemagenin is unique due to its specific esterification with tiglic acid, which imparts distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C35H56O7 |
|---|---|
Peso molecular |
588.8 g/mol |
Nombre IUPAC |
[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-3,4,5,10-tetrahydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C35H56O7/c1-9-20(2)29(41)42-19-35-22(16-30(3,4)27(39)28(35)40)21-10-11-24-31(5)14-13-25(37)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)38/h9-10,22-28,36-40H,11-19H2,1-8H3/b20-9+/t22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1 |
Clave InChI |
BTVFRNWFOQDQSF-DQGOMBRUSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OC[C@@]12[C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]1CC([C@H]([C@@H]2O)O)(C)C)C)O |
SMILES canónico |
CC=C(C)C(=O)OCC12C(CC(C(C1O)O)(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
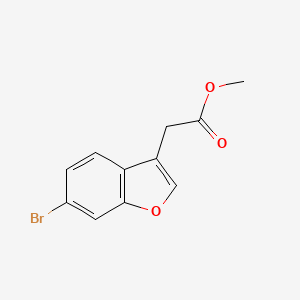
![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
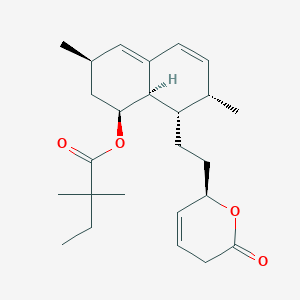
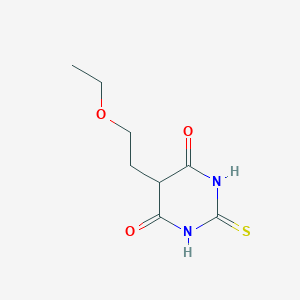
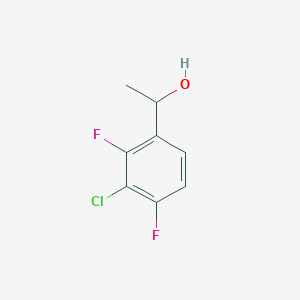
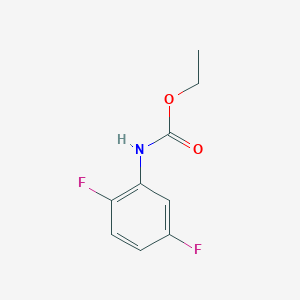
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
